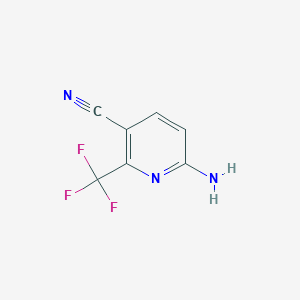

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(3-11)1-2-5(12)13-6/h1-2H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYXOZOHXHVIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves the introduction of the trifluoromethyl group and the amino group onto a pyridine ring. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 6 participates in nucleophilic substitution and coupling reactions. Key findings include:

Halogenation

-

Reaction with halogenating agents (e.g., SO₂Cl₂, Br₂, or NIS) selectively substitutes the amino group. For example:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| SO₂Cl₂ | 5-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile | 52 | DCM, −50°C → TEA, −50°C |

| Br₂ | 5-Bromo derivative | 48 | DCM, −50°C |

| NIS | 5-Iodo derivative | 45 | DCM, 25°C |

Coupling Reactions

-

Suzuki-Miyaura cross-coupling with arylboronic acids under palladium catalysis forms biaryl derivatives .

Oxidation and Reduction

The carbonitrile group (-CN) and trifluoromethyl (-CF₃) group influence redox behavior:

Oxidation

-

The carbonitrile group can be oxidized to a carboxylic acid under acidic conditions. Hydrolysis with 10% HCl at 100°C produces 6-(trifluoromethyl)pyridine-3-carboxylic acid derivatives .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 6-amino-2-(trifluoromethyl)pyridine-3-methylamine .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Biological Activity and Interactions

The compound’s derivatives exhibit pharmacological relevance:

Antitubercular Activity

-

Derivatives like 5-amino-7-(indol-3-yl)-triazolo pyrimidine-6-carbonitrile show MIC values of 8 μM against Mycobacterium tuberculosis, comparable to ciprofloxacin .

| Derivative | MIC (μM) | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|---|

| Indole-substituted | 8 | Thymidylate kinase | −9.67 |

| Chlorophenyl-substituted | 16–18 | Thymidylate kinase | −8.2 |

Enzyme Inhibition

-

Acts as a ghrelin O-acyltransferase (GOAT) inhibitor, reducing cancer cell proliferation.

Reaction Mechanisms

Key mechanistic insights:

-

Vinylogous Anomeric-Based Oxidation (ABO): Facilitates cyclization via geminal-vinylogous interactions, enabling solvent-free synthesis of nitrogen heterocycles .

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring undergoes SNAr at position 5, driven by the −CF₃ and −CN groups .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry and agrochemical development, particularly for constructing fluorinated heterocycles with tailored biological properties.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in pyridine derivatives significantly influences their efficacy as agrochemicals. In particular, 6-amino-2-(trifluoromethyl)pyridine-3-carbonitrile can serve as a precursor for developing pesticides and herbicides. Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced potency against pests compared to their non-fluorinated counterparts.

For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been highlighted as a key intermediate in several crop protection products. This compound's derivatives have been shown to improve pest resistance and crop yields, making them invaluable in modern agriculture .

Antitubercular Activity

Recent studies have explored the antitubercular properties of fluorinated pyridine derivatives, including those based on this compound. A series of compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibit potent activity against Mycobacterium tuberculosis. Notably, one compound demonstrated an MIC comparable to established antibiotics like ciprofloxacin and streptomycin .

Table 1: Antitubercular Activity of Fluorinated Pyridine Derivatives

| Compound ID | Structure | MIC (μM) | Comparison Antibiotic |

|---|---|---|---|

| 40 | - | 8 | Ciprofloxacin |

| 30 | - | 16 | Streptomycin |

| 27 | - | 18 | Pyrazinamide |

Drug Development Insights

The molecular docking studies indicate that these compounds can effectively bind to key enzymatic targets involved in bacterial metabolism, suggesting a mechanism of action that could lead to novel treatments for tuberculosis . The unique structural features conferred by the trifluoromethyl group appear to enhance binding affinity and selectivity.

Material Science Applications

Fluorinated compounds are increasingly being investigated for use in advanced materials due to their unique properties such as thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can potentially lead to materials with improved performance characteristics suitable for electronics or protective coatings.

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine-3-carbonitrile Derivatives

Key Observations :

- The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to phenyl or methylthio substituents, making it advantageous in drug design .

- Fluorescence properties are highly substituent-dependent. Electron-donating groups (e.g., -SCH₃ in S4) improve emission intensity, while donor-acceptor pairs (e.g., S2) cause red shifts but reduce intensity . The amino group in the target compound may partially offset the electron-withdrawing effects of -CF₃ and -CN, though fluorescence data remain unreported.

Pharmacological and Toxicological Profiles

- Anti-inflammatory and Anti-fibrotic Activity : Pyridine-3-carbonitrile derivatives with trifluoromethyl groups (e.g., the target compound) exhibit COX-2 inhibition and anti-fibrotic effects in corneal cells, likely due to the -CF₃ group enhancing binding affinity to kinase targets .

- Carcinogenicity: Unlike heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which form DNA adducts and induce tumors, the target compound’s amino group is less prone to metabolic activation into mutagenic species, suggesting lower carcinogenic risk .

Biological Activity

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a trifluoromethyl group and an amino functionality, which contribute to its unique biological properties. This compound has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies indicate that the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and biological macromolecules. The amino group provides sites for hydrogen bonding, which is crucial for binding to target proteins.

Key Interactions

- Hydrogen Bonding : The amino group forms hydrogen bonds with specific amino acids within target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions, which stabilize the binding of the compound to its targets.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves inhibiting essential bacterial enzymes and disrupting cell wall synthesis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer types, particularly breast and lung cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 5.4 | Apoptosis induction |

| A549 | 7.2 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

A study published in PLOS ONE investigated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound in tuberculosis treatment .

Study 2: Anticancer Properties

In a comprehensive evaluation of various compounds for anticancer activity, researchers found that this compound effectively inhibited the proliferation of MDA-MB-231 cells at low concentrations. The study emphasized the compound's selective toxicity towards cancer cells compared to normal cells .

Q & A

Basic: What are the optimized synthetic routes for 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile, and how are purity and yield maximized?

The synthesis involves multi-step reactions starting from pyridine derivatives, with critical optimizations in temperature, solvent selection (e.g., DMF or THF), and catalyst use (e.g., palladium-based catalysts). For example, trifluoromethylation steps often require anhydrous conditions and inert atmospheres to prevent side reactions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Yield improvements (>70%) are achieved by controlling stoichiometry and reaction time, validated via HPLC and NMR .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitutions at the 3-carbonitrile position. This property is exploited in drug design to create covalent inhibitors targeting cysteine residues in enzymes (e.g., kinases). Computational studies (DFT calculations) reveal reduced HOMO-LUMO gaps, correlating with increased binding affinity in enzyme active sites. Experimental validation involves kinetic assays and X-ray crystallography to map electronic effects on ligand-protein interactions .

Basic: What spectroscopic and crystallographic methods are used to validate the structure of this compound?

- NMR : and NMR confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.8–8.2 ppm). NMR detects the trifluoromethyl group at δ -60 to -65 ppm.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 ensuring accuracy. Disorder in the trifluoromethyl group may require constrained refinement .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 201.15) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in IC values or toxicity profiles often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Metabolic stability testing : Assess compound degradation in plasma via LC-MS to rule out artifactual results.

- QSAR modeling : Correlate structural analogs’ activities to identify key substituent effects. For example, replacing the amino group with methyl may reduce cytotoxicity while retaining target affinity .

Advanced: What computational strategies are employed to predict the compound’s pharmacokinetic properties and off-target effects?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to primary targets (e.g., kinases) and off-targets (e.g., cytochrome P450 enzymes).

- ADMET prediction : Tools like SwissADME estimate logP (2.1), solubility (<10 μM), and CYP inhibition.

- MD simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, informing blood-brain barrier permeability .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Intermediate instability : Amino-pyridine intermediates may oxidize; thus, inert conditions and low-temperature storage (-20°C) are critical.

- Solvent recovery : Large-scale reactions require solvent recycling (e.g., DMF via distillation) to reduce costs.

- Regulatory compliance : Impurity profiles must meet ICH guidelines (<0.1% for genotoxic impurities), validated via LC-MS/MS .

Advanced: How does this compound serve as a precursor for fluorescent probes or metal-organic frameworks (MOFs)?

The nitrile group can coordinate to metals (e.g., Cu, Zn) to form MOFs with luminescent properties, characterized via UV-Vis and fluorescence spectroscopy. For probes, derivatization with dansyl chloride introduces fluorophores, enabling live-cell imaging. Applications include tracking intracellular pH changes (λ 350 nm, λ 450 nm) .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential cyanide release under acidic conditions.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Toxicity data (LD >500 mg/kg in rats) suggest moderate risk, but acute exposure requires medical review .

Advanced: What are the limitations of using this compound in high-throughput screening (HTS) campaigns, and how are they mitigated?

- Low solubility : DMSO stock solutions (>10 mM) may precipitate in aqueous buffers; use co-solvents (e.g., PEG-400) or nanoformulation.

- Fluorescence interference : The aromatic ring autofluoresces at 300–400 nm; switch to luminescence-based assays (e.g., AlphaScreen).

- Batch variability : Implement QC checks via NMR to ensure >95% purity across batches .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) of this compound enhance mechanistic studies in enzymology?

- Kinetic isotope effects (KIE) : -labeling at the amino group reveals proton transfer steps in enzyme catalysis.

- Metabolic tracing : -labeled carbonitrile tracks metabolic incorporation into biomolecules via LC-HRMS.

- NMR studies : -labeling resolves hydrogen-bonding networks in protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.